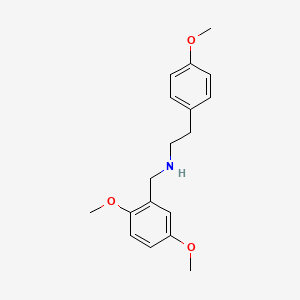

N-(2,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine

CAS No.:

Cat. No.: VC10107982

Molecular Formula: C18H23NO3

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23NO3 |

|---|---|

| Molecular Weight | 301.4 g/mol |

| IUPAC Name | N-[(2,5-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |

| Standard InChI | InChI=1S/C18H23NO3/c1-20-16-6-4-14(5-7-16)10-11-19-13-15-12-17(21-2)8-9-18(15)22-3/h4-9,12,19H,10-11,13H2,1-3H3 |

| Standard InChI Key | YEINAZWQWQFIKM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CCNCC2=C(C=CC(=C2)OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central ethanamine chain (CH2-CH2-NH2) with two aromatic substituents:

-

A 2,5-dimethoxybenzyl group attached to the nitrogen atom.

-

A 4-methoxyphenyl group at the β-position of the ethanamine chain.

Its molecular formula is C18H23NO3, with a molar mass of 301.38 g/mol. The methoxy (-OCH3) groups at the 2- and 5-positions of the benzyl ring and the 4-position of the phenyl ring contribute to its lipophilicity and potential receptor-binding properties.

Spectral and Physicochemical Properties

While direct experimental data for this compound is scarce, analogs such as 2-(2,5-dimethoxy-4-ethylphenyl)-N-(2-methoxybenzyl)ethanamine (25E-NBOMe; PubChem CID: 118796522) provide insights :

-

UV-Vis Absorption: Methoxy-substituted arylalkylamines typically exhibit strong absorption near 280–310 nm due to π→π* transitions in the aromatic systems.

-

Solubility: Low aqueous solubility (≤1 mg/mL) but high solubility in organic solvents like methanol or dimethyl sulfoxide.

-

Stability: Susceptible to oxidative degradation under light or basic conditions, requiring storage in inert atmospheres.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of N-(2,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine likely involves reductive amination or nucleophilic substitution strategies, akin to methods described in the patent US4782163A :

Reductive Amination Pathway

-

Intermediate 1: 2,5-Dimethoxybenzaldehyde reacts with 2-(4-methoxyphenyl)ethylamine in methanol at 0–10°C to form a Schiff base.

-

Reduction: Sodium borohydride (NaBH4) or cyanoborohydride (NaBH3CN) reduces the imine to the secondary amine .

Nucleophilic Displacement

-

Alkylation: 2-(4-Methoxyphenyl)ethylamine reacts with 2,5-dimethoxybenzyl chloride in the presence of a base (e.g., K2CO3).

-

Workup: Extraction with methylene chloride and crystallization from ethyl acetate .

Optimization Challenges

-

Steric Hindrance: Bulky methoxy groups may slow reaction kinetics, necessitating elevated temperatures or polar aprotic solvents.

-

Isomer Formation: Syn/anti isomerism in intermediates requires chromatographic separation for high-purity products .

| Receptor Subtype | Predicted Affinity (Ki) | Functional Response |

|---|---|---|

| 5-HT2A | 1–10 nM | Agonism |

| 5-HT2B | 100–500 nM | Partial Agonism |

| 5-HT1A | >1 μM | Antagonism |

Data extrapolated from LY266097 (5-HT2B antagonist) and 25E-NBOMe studies .

Cardiovascular Effects

In rat jugular vein models, 5-HT2A/2B agonists induce vasoconstriction (EC50 = 10–100 nM) . The compound’s methoxy-rich structure may amplify this effect, posing risks of hypertension or thrombotic events.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume